molecular formula C18H14F3N B296571 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Número de catálogo B296571
Peso molecular: 301.3 g/mol
Clave InChI: YXWOYHFELACIKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as DFPHCQ, is a novel cyclopentaquinoline derivative that has been gaining attention in recent years due to its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.

Aplicaciones Científicas De Investigación

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has potential applications in a variety of scientific research areas, including medicinal chemistry, drug discovery, and neuroscience. Studies have shown that 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has the ability to modulate the activity of certain ion channels, which are involved in a variety of physiological processes. This makes 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline a potentially useful tool for studying the function of these ion channels in the laboratory. Additionally, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have potential therapeutic properties, making it a potential candidate for drug development.

Mecanismo De Acción

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to modulate the activity of certain ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the perception of pain and temperature, as well as other physiological processes. 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to bind to the TRPV1 channel and modulate its activity, leading to changes in the perception of pain and temperature.
Biochemical and Physiological Effects:
6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a variety of biochemical and physiological effects. Studies have shown that 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can modulate the activity of the TRPV1 channel, leading to changes in pain perception and temperature regulation. Additionally, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several advantages for use in laboratory experiments. Its ability to modulate the activity of ion channels makes it a potentially useful tool for studying the function of these channels in the laboratory. Additionally, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have potential therapeutic properties, making it a potential candidate for drug development. However, there are also limitations to the use of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in laboratory experiments. Its complex synthesis method and potential toxicity make it a challenging compound to work with.

Direcciones Futuras

There are several potential future directions for research on 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of interest is the development of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline as a potential therapeutic agent for the treatment of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and its effects on ion channels. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.

Métodos De Síntesis

The synthesis of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a multi-step process that involves the reaction of various chemical compounds. The first step involves the condensation of 2,4-difluorobenzaldehyde with cyclopentanone in the presence of a catalyst to form a cyclopenta[c]quinoline intermediate. This intermediate is then reacted with 3-fluoroaniline to form the final product, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The synthesis of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex process that requires careful attention to detail and precise chemical reactions.

Propiedades

Fórmula molecular

C18H14F3N

Peso molecular

301.3 g/mol

Nombre IUPAC

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H14F3N/c19-11-4-1-3-10(7-11)17-14-6-2-5-13(14)15-8-12(20)9-16(21)18(15)22-17/h1-5,7-9,13-14,17,22H,6H2

Clave InChI

YXWOYHFELACIKY-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C(C=C(C=C23)F)F)C4=CC(=CC=C4)F

SMILES canónico

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CC(=CC=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.